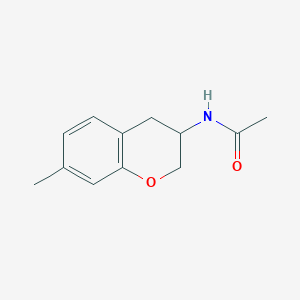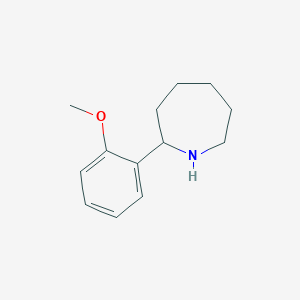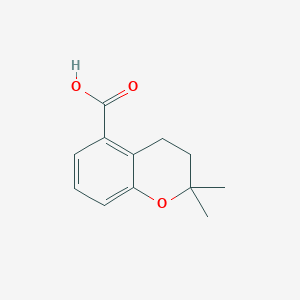
Methyl-PEG3-Ald
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl-PEG3-Ald can be synthesized through the reaction of polyethylene glycol with an aldehyde group. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent, such as p-toluenesulfonyl chloride, to form a tosylate intermediate.
Nucleophilic Substitution: The tosylate intermediate is then subjected to nucleophilic substitution with sodium methoxide to introduce the methyl group.
Oxidation: The resulting methylated polyethylene glycol is oxidized using an oxidizing agent, such as pyridinium chlorochromate, to form the aldehyde group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl-PEG3-Ald undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones
Common Reagents and Conditions
Oxidation: Potassium permanganate, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Amines, hydrazines, under mild acidic or basic conditions
Major Products Formed
Aplicaciones Científicas De Investigación
Methyl-PEG3-Ald is widely used in scientific research due to its versatility and unique properties:
Chemistry: It serves as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: It is used in the modification of biomolecules to enhance their solubility and stability.
Medicine: It is employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: It is utilized in the production of various polyethylene glycol-based products, including surfactants and emulsifiers.
Mecanismo De Acción
Methyl-PEG3-Ald exerts its effects primarily through its aldehyde group, which can form covalent bonds with nucleophilic groups on target molecules. In the context of PROTACs, the aldehyde group facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Methyl-PEG3-Ald can be compared with other polyethylene glycol derivatives, such as:
Methyl-PEG2-Ald: Similar structure but with a shorter polyethylene glycol chain.
Methyl-PEG4-Ald: Similar structure but with a longer polyethylene glycol chain.
Methyl-PEG3-Amine: Contains an amine group instead of an aldehyde group
Uniqueness
This compound is unique due to its specific chain length and functional group, which provide an optimal balance between solubility, reactivity, and stability. This makes it particularly suitable for use in PROTAC synthesis and other applications requiring precise molecular modifications .
Propiedades
Fórmula molecular |
C9H18O5 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetaldehyde |
InChI |
InChI=1S/C9H18O5/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2H,3-9H2,1H3 |
Clave InChI |
GAENTWORTZPSLE-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11895638.png)

![2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11895657.png)






![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11895701.png)


